molecular formula C14H10O2 B3056548 Xanthene-9-carbaldehyde CAS No. 72240-47-2

Xanthene-9-carbaldehyde

Cat. No.: B3056548
CAS No.: 72240-47-2
M. Wt: 210.23 g/mol
InChI Key: VMTBVSIWYXRQED-UHFFFAOYSA-N
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Description

Xanthene-9-carbaldehyde: is an organic compound belonging to the xanthene family. Xanthenes are oxygen-containing heterocyclic compounds characterized by a tricyclic structure. This compound, specifically, features an aldehyde group at the 9-position of the xanthene ring. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols under mild to moderate conditions.

Major Products:

    Oxidation: Xanthene-9-carboxylic acid.

    Reduction: Xanthene-9-methanol.

    Substitution: Various xanthene derivatives depending on the nucleophile.

Scientific Research Applications

Chemistry: Xanthene-9-carbaldehyde is used as an intermediate in the synthesis of fluorescent dyes and organic light-emitting diodes (OLEDs). Its unique structure allows for the formation of compounds with desirable photophysical properties .

Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as antitumor, antioxidant, and anti-inflammatory agents. These compounds are being investigated for their ability to modulate biological pathways and target specific enzymes .

Industry: this compound is used in the production of dyes and pigments. Its derivatives are employed in the manufacturing of solar cells and as sensitizers in photodynamic therapy .

Mechanism of Action

The mechanism of action of xanthene-9-carbaldehyde and its derivatives involves interaction with various molecular targets. For instance, in biological systems, these compounds can modulate the activity of enzymes involved in oxidative stress and inflammation. The aldehyde group allows for the formation of Schiff bases with amines, which can further interact with biological macromolecules .

Comparison with Similar Compounds

Uniqueness: Xanthene-9-carbaldehyde is unique due to the presence of the aldehyde group, which allows for a wide range of chemical modifications and applications. Its derivatives exhibit distinct photophysical and biological properties, making it a valuable compound in various fields .

Biological Activity

Xanthene-9-carbaldehyde, a compound with notable biological activities, has garnered attention in medicinal chemistry and biochemistry. Its unique structure allows for various interactions within biological systems, influencing numerous pathways. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

This compound is characterized by an aldehyde functional group attached to a xanthene scaffold. This structure enables the formation of derivatives that exhibit diverse biological properties. The synthesis of this compound can be achieved through several methods, including the functionalization of xanthene derivatives and the use of various reagents to facilitate reactions such as oxidation and reduction .

Table 1: Common Synthetic Routes for this compound

Synthesis MethodDescription
Oxidation of Xanthene DerivativesConversion of xanthene compounds to aldehydes
Functional Group AdditionReaction with functionalized acetaldehydes
Rearrangement ReactionsWagner-Meerwein rearrangement leading to various products

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity related to oxidative stress and inflammation. The aldehyde group can form Schiff bases with amines, facilitating interactions with biological macromolecules such as proteins and nucleic acids . This interaction is crucial in mediating its effects on cellular pathways.

Antitumor Activity

Research has demonstrated that this compound and its derivatives exhibit significant antitumor properties. For instance, compounds derived from this scaffold have been identified as inhibitors of the MDM2-p53 interaction, which is vital in cancer progression. A study highlighted that certain derivatives could disrupt this interaction, leading to the activation of p53 and subsequent inhibition of cancer cell growth .

Table 2: Antitumor Activity of Xanthene Derivatives

Compound NameActivity DescriptionIC50 (μM)
3,4-Dimethoxy-9-oxo-9H-xanthene-1-carbaldehydeInhibits MDM2-p53 interaction; activates p5325
N,N-Diethyl-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamideInhibits growth in multiple cancer cell lines36-50

Antioxidant and Anti-inflammatory Effects

This compound has also shown potential as an antioxidant and anti-inflammatory agent. Its derivatives are being investigated for their ability to modulate oxidative stress pathways, which are implicated in various diseases including cancer and neurodegenerative disorders .

Case Studies

Several studies have focused on the biological evaluation of xanthene derivatives:

  • Anticancer Efficacy : A study evaluated the efficacy of xanthene derivatives against human colon adenocarcinoma cells (HCT116). The results indicated that certain compounds significantly upregulated p53 transcriptional activity, leading to enhanced expression of p53-target genes .
  • Antimicrobial Activity : Another investigation assessed a library of xanthones for antimicrobial properties. Compounds such as 1-(dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-one exhibited broad-spectrum antibacterial activity against resistant strains .

Properties

IUPAC Name

9H-xanthene-9-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-9,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTBVSIWYXRQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473516
Record name XANTHENE-9-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72240-47-2
Record name XANTHENE-9-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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